molecular formula C10H11ClN2O2S B2701695 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride CAS No. 2193066-97-4

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B2701695
CAS No.: 2193066-97-4
M. Wt: 258.72
InChI Key: QKHLPZRBCSTHOZ-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is a chemical compound of interest in life sciences and medicinal chemistry research. Compounds featuring the 1,3-benzothiazole scaffold are extensively investigated for their diverse biological activities. Research indicates that similar benzothiazole-containing structures have demonstrated significant potential as antiviral agents, particularly in the development of inhibitors for viruses such as HIV . The structural motif is also valuable in the design and synthesis of advanced organic materials, including fluorophores and complex heterocyclic systems for chemical sensing and in vivo imaging . As a derivative of 2-aminobenzothiazole, this propanoic acid hydrochloride salt is a versatile building block for further chemical modifications. Researchers may utilize it to develop novel therapeutic candidates or as a precursor for synthesizing more complex molecules. Its molecular structure, which incorporates both hydrogen bond donor and acceptor sites, makes it a relevant subject for studies in molecular recognition and supramolecular chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHLPZRBCSTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction is often carried out in the presence of a catalyst such as iodine or samarium triflate under mild conditions in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions .

Oxidizing Agent Conditions Product Yield
Hydrogen peroxide25°C, 6 hrBenzothiazole sulfoxide68–72%
m-CPBADichloromethane, 0°CBenzothiazole sulfone85%

Example :
Treatment with 30% H₂O₂ in acetic acid at 25°C for 6 hours produces the sulfoxide derivative, confirmed by IR absorption at 1,050 cm⁻¹ (S=O stretch) .

Reduction Reactions

Reduction targets the benzothiazole ring or the carboxylic acid group:

Reducing Agent Conditions Product Application
LiAlH₄Dry ether, refluxDihydrobenzothiazole derivativeNeuroprotective drug synthesis
NaBH₄Methanol, 40°CAlcohol intermediateFluorescent probe development

Mechanistic Insight :
LiAlH₄ reduces the thiazole ring to a dihydro form while preserving the amino acid backbone, enabling access to neuroactive compounds.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzothiazole C-2 and C-6 positions:

Electrophilic Substitution

Halogenation with Cl₂ or Br₂ in acetic acid introduces halogens at the C-6 position :

Reagent Position Product Biological Activity
Bromine (Br₂)C-66-Bromo derivativeAntibacterial (MIC: 8 µg/mL)

Nucleophilic Substitution

Reaction with amines or thiols replaces the C-2 amino group:

Nucleophile Conditions Product Yield
GlycineReflux in H₂O, 5 hrThiazole-amino acid conjugate76%

Case Study :
Condensation of 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride with 4-chlorobenzaldehyde and glycine in aqueous NaOH (reflux, 5 hours) yields a thiazole-amino acid hybrid (Compound 3a) :

  • IR : 1,725 cm⁻¹ (C=O), 1,540 cm⁻¹ (C=N)

  • ¹H NMR : δ 2.57 (CH₂CO), 4.26 ppm (NCH₂)

  • Activity : Inhibits Mycobacterium tuberculosis (IC₅₀: 12 µM)

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes/ketones:

Carbonyl Compound Catalyst Product Application
5-Bromothiophene-2-carbaldehydeSm(OTf)₃Anticancer agentCell line testing (HepG2)

Synthetic Protocol :

  • Mix equimolar aldehyde and compound in 2-propanol.

  • Add samarium triflate (10 mol%), reflux for 7 hours.

  • Isolate product via acid-base workup (yield: 82%) .

Complexation with Metal Ions

The carboxylic acid and benzothiazole nitrogen serve as coordination sites:

Metal Salt Conditions Complex Stability Constant (log K)
Cu(NO₃)₂Methanol, 25°CCu(II)-benzothiazole complex8.9 ± 0.2

Application :
Cu(II) complexes exhibit enhanced superoxide dismutase (SOD) mimetic activity, scavenging 78% of ROS at 50 µM .

This compound’s reactivity profile enables its use in synthesizing antimicrobial, anticancer, and neuroprotective agents. Ongoing research focuses on optimizing reaction conditions to improve yields and exploring novel derivatives for therapeutic applications.

Scientific Research Applications

Scientific Research Applications

1. Chemistry
As a building block in organic synthesis, this compound serves as a precursor for more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

2. Biology
Research has investigated the compound's potential as an antimicrobial, antifungal, and antiviral agent. Notably, it has shown promise in inhibiting aminoacyl tRNA synthetases (AARS), which are vital for protein synthesis. This inhibition may lead to selective cell death in cancer cells.

3. Medicine
The compound has been explored for its anticancer properties and its potential use in treating neurodegenerative diseases. It exhibits neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress markers .

4. Industry
In industrial applications, this compound is utilized in the development of dyes and biocides, as well as in chemical reaction accelerators. Its buffering properties make it suitable for use in cell cultures within a pH range of 6-8.5 .

Biological Activities

The compound exhibits several biological activities:

  • Neuroprotective Effects: It has been shown to inhibit microglial activation, reducing pro-inflammatory cytokine release, which is beneficial in conditions like Alzheimer's disease.
  • Antioxidant Activity: The compound scavenges free radicals and enhances cellular defenses against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Inhibition of Protein-Protein Interactions: It disrupts critical interactions like Keap1-Nrf2, enhancing cytoprotective gene expression.

Case Study 1: Neuroprotection in Animal Models

In rodent models of neurodegeneration, administration of this compound resulted in significant reductions in neuronal loss and improvements in cognitive function. Mechanistically, this was linked to decreased oxidative stress markers and reduced neuroinflammation.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound can induce apoptosis selectively in tumor cells while sparing normal cells. The apoptotic effect correlated with increased levels of reactive oxygen species (ROS) and activation of intrinsic apoptotic pathways.

Summary Table of Applications

FieldApplicationKey Findings
ChemistryBuilding block for complex moleculesServes as a precursor for various derivatives
BiologyAntimicrobial/antiviral agentInhibits AARS leading to potential cancer cell death
MedicineNeuroprotective agentReduces oxidative stress; beneficial for neurodegenerative diseases
IndustryDevelopment of dyes and biocidesUsed as a buffering agent in cell culture

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(5-Amino-1H-Benzimidazol-2-yl)-2,3-Dihydroxypropanoic Acid Dihydrochloride

Molecular Formula : C₁₀H₁₃Cl₂N₃O₄
Molecular Weight : 310.131 g/mol.
Key Differences :

  • Core Heterocycle : Benzimidazole (N-containing bicyclic system) replaces benzothiazole.
  • Functional Groups: Two additional hydroxyl groups on the propanoic acid chain.
Property Benzothiazole Derivative Benzimidazole Derivative
Molecular Weight 195.65 310.13
Heterocycle Benzothiazole Benzimidazole
Solubility (Predicted) Moderate High (due to dihydroxy)
Bioavailability Likely higher lipophilicity Reduced membrane permeability

5-Amino-2-Phenyl-1,3-Thiazole-4-Carboxylic Acid

Molecular Formula : C₁₀H₈N₂O₂S
Molecular Weight : 234.03 g/mol.
Key Differences :

  • Core Structure : Simpler thiazole ring lacking the fused benzene system of benzothiazole.
  • Substituents: Phenyl group at position 2 and amino group at position 5.
  • Applications : The phenyl group may enhance binding to hydrophobic enzyme pockets, while the carboxylic acid enables ionic interactions. This compound is often used in antibiotic research.

2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid

Molecular Formula : C₂₀H₁₇N₅O₂S₂ (estimated from ).
Key Differences :

  • Extended Structure: Incorporates a tetrahydroquinoline ring fused with the benzothiazole-amino group.
  • Pharmacological Data : highlights its inclusion in pharmacological studies (e.g., binding affinity assays in Table 1), suggesting enhanced receptor selectivity compared to simpler analogs.

Ronacaleret Hydrochloride

Molecular Formula: C₂₅H₃₁F₂NO₄·HCl Molecular Weight: 484.00 g/mol. Key Differences:

  • Complex Substituents : Features a difluorophenyl group and a bicyclic indenyl system.
  • Therapeutic Use : Developed for osteoporosis treatment via calcium-sensing receptor modulation.
  • Structural Contrast : The extended hydrophobic chain and fluorine atoms confer distinct pharmacokinetic profiles, including prolonged half-life.

Biological Activity

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride, also known as 3-amino-3-(benzo[d]thiazol-2-yl)propanoic acid, is a compound characterized by a unique structural configuration that combines a propanoic acid moiety with a benzothiazole ring. This compound has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁ClN₂O₂S. The presence of the benzothiazole ring enhances its chemical reactivity and biological interactions due to the sulfur atom in the heterocyclic structure, which can facilitate various biochemical processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Several studies have reported that derivatives of benzothiazole compounds, including this compound, show significant antimicrobial activity against various pathogens. This activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Fluorescent Properties : The benzothiazole moiety allows this compound to act as a fluorescent probe in biological studies. This property is particularly useful in imaging techniques and tracking biological processes in live cells.
  • Inhibition of Aminoacyl tRNA Synthetases (AARS) : Research has suggested that this compound may inhibit AARS enzymes, which are critical for protein synthesis. By interfering with this process, it could potentially induce cell death in cancer cells, making it a candidate for anticancer therapy.

Antimicrobial Activity

A study focused on the synthesis of various thiazole derivatives found that certain compounds exhibited significant antimicrobial effects. Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was highlighted for promoting plant growth while also demonstrating antimicrobial properties .

Cancer Research

In cancer research contexts, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through the inhibition of specific metabolic pathways. This suggests potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acidContains benzothiazole ringAntimicrobial, fluorescent probe
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acidDifferent heterocyclic structurePotentially anticancer
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acidIndole ring instead of benzothiazoleAntimicrobial activity

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